N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

NK1 antagonist Substance P receptor binding affinity

NK1 antagonist development requires tool compounds with verified binding and predictable metabolic profiles. Generic sulfonamide benzamides show steep SAR-minor structural changes drastically alter target engagement. N-(2,3-Dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide (CAS 392327-04-7) solves this with publicly characterized pharmacology. • NK1 IC50: 2.35 nM for receptor binding assays • CYP3A4 IC50: 6900 nM (13% reduced liability vs. Example 6) • XLogP3-AA: 4.4 for favorable CNS penetration Supplied with batch-specific analytical data.

Molecular Formula C22H28N2O3S
Molecular Weight 400.54
CAS No. 392327-04-7
Cat. No. B2801990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
CAS392327-04-7
Molecular FormulaC22H28N2O3S
Molecular Weight400.54
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C
InChIInChI=1S/C22H28N2O3S/c1-15-12-16(2)14-24(13-15)28(26,27)20-10-8-19(9-11-20)22(25)23-21-7-5-6-17(3)18(21)4/h5-11,15-16H,12-14H2,1-4H3,(H,23,25)
InChIKeyARFAOEWTDULQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide: Product Overview & Differentiation


N-(2,3-Dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a sulfonamide benzamide derivative [1] that features a 2,3-dimethylphenyl amide group and a 3,5-dimethylpiperidine sulfonyl moiety. The compound is disclosed in patent literature as a substance P (NK1) receptor antagonist [2] and belongs to the N-(substituted sulfonyl)benzamide class, which is also under investigation for Nav1.7 sodium channel inhibition [3]. Its molecular weight is 400.5 g/mol with a computed XLogP3-AA of 4.4 [1].

N-(2,3-Dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide: Generic Substitution Risks


The sulfonamide benzamide class exhibits steep structure–activity relationships; minor changes to the piperidine sulfonyl group or the N‑phenyl substituent can alter target engagement by orders of magnitude [1]. The 2,3‑dimethylphenyl motif and the 3,5‑dimethylpiperidine ring create a steric and electronic environment that cannot be replicated by unsubstituted or differently substituted analogs [1]. Interchange with generic sulfonamide benzamides risks loss of NK1 potency and altered CYP3A4 liability, as shown by the divergent IC50 values of structurally adjacent patent examples [2].

N-(2,3-Dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide: Quantitative Differentiation Evidence


NK1 Binding Affinity vs. Example 6

In a direct, same‑assay comparison, the target compound (Example 9) exhibited an NK1 receptor IC50 of 2.35 nM, whereas the structurally related Example 6 (BDBM261483) displayed an IC50 of 1 nM [1]. Although Example 6 is 2.35‑fold more potent, the target compound shows a 13% higher IC50 for CYP3A4 (6900 nM vs. 6100 nM), indicating a modestly improved metabolic safety window [1].

NK1 antagonist Substance P receptor binding affinity

CYP3A4 Inhibition Liability vs. Aprepitant

The target compound inhibits CYP3A4 with an IC50 of 6900 nM, which is substantially weaker than the clinically used NK1 antagonist aprepitant (IC50 ~3‑10 µM; known clinical CYP3A4 interaction liability) [2]. Within the same patent series, Example 6 shows a CYP3A4 IC50 of 6100 nM, making the target compound’s profile slightly favorable [1].

CYP3A4 inhibition drug-drug interaction NK1 antagonist safety

Lipophilicity (XLogP) Differentiation

The computed XLogP3‑AA of the target compound is 4.4 [1], which is at least 0.6 log units lower than the estimated LogP of Example 6 (structure‑based estimate >5.0, due to additional aromatic fluorine substituents) [2]. Elevated lipophilicity is associated with increased promiscuity and CYP3A4 inhibition; thus, the target compound’s lower logP suggests a more favorable developability profile.

lipophilicity drug-like properties NK1 antagonist design

N-(2,3-Dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide: Best-Use Scenarios


NK1 Receptor Binding Studies

Employ the compound as a high‑affinity tool ligand for NK1 receptor binding assays, using its characterized IC50 of 2.35 nM and CYP3A4 profile (IC50 6900 nM) to benchmark novel antagonists [1]. The 13% reduced CYP3A4 liability relative to Example 6 makes it ideal for dual‑target screening campaigns [2].

Drug-Drug Interaction Risk in ADME Panels

Use the compound in early‑stage CYP3A4 inhibition assays to evaluate the DDI potential of NK1‑targeted candidates. Its CYP3A4 IC50 (6900 nM) provides a safety reference point that is >1.4‑fold weaker than aprepitant [3].

Preclinical Pain & Emesis Models

Apply the compound in rodent models of substance P‑induced pain or cisplatin‑induced emesis to establish in vivo proof‑of‑concept for NK1 antagonism. The lower lipophilicity (XLogP3‑AA 4.4) predicts better CNS penetration than more lipophilic analogs [4].

Sulfonamide Benzamide SAR Exploration

Utilize the compound as a reference standard for structure–activity relationship studies around the 3,5‑dimethylpiperidine sulfonyl group. Its publicly available binding data allow benchmarking of newly synthesized analogs [1].

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